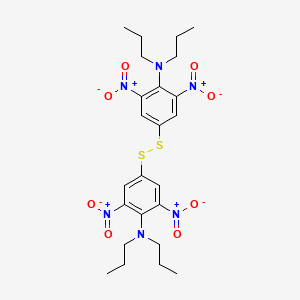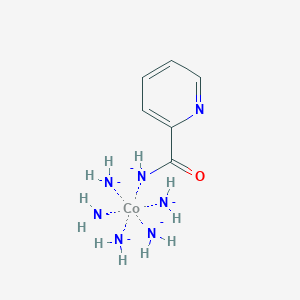
Azanide;cobalt;pyridine-2-carbonylazanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanide;cobalt;pyridine-2-carbonylazanide is a complex compound that features a coordination between cobalt and azanide ligands, with pyridine-2-carbonylazanide as a key structural component
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of azanide;cobalt;pyridine-2-carbonylazanide typically involves the coordination of cobalt with azanide and pyridine-2-carbonylazanide ligands. One common method includes the reaction of cobalt salts with azanide sources under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of solvents such as acetonitrile or dimethyl sulfoxide can facilitate the dissolution and interaction of reactants.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where cobalt salts are reacted with azanide and pyridine-2-carbonylazanide ligands in reactors designed to maintain specific temperature and pressure conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Azanide;cobalt;pyridine-2-carbonylazanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cobalt oxides and other oxidation products.
Reduction: Reduction reactions can convert the cobalt center to a lower oxidation state, often using reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Ligand substitution reactions can occur where the azanide or pyridine-2-carbonylazanide ligands are replaced by other ligands, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a catalyst.
Substitution: Various ligands such as phosphines, amines, or other nitrogen-containing compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt oxides, while reduction can produce cobalt complexes in lower oxidation states.
Applications De Recherche Scientifique
Azanide;cobalt;pyridine-2-carbonylazanide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioinorganic model compound to study metalloenzyme functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic and magnetic properties.
Mécanisme D'action
The mechanism of action of azanide;cobalt;pyridine-2-carbonylazanide involves its interaction with molecular targets through coordination chemistry. The cobalt center can participate in redox reactions, facilitating electron transfer processes. The azanide and pyridine-2-carbonylazanide ligands can stabilize the cobalt center and influence its reactivity. These interactions can affect various biochemical pathways, making the compound useful in both catalytic and therapeutic applications.
Comparaison Avec Des Composés Similaires
Cobalt(II) chloride: A simpler cobalt compound used in various chemical reactions.
Pyridine-2-carboxamide: A related pyridine derivative with different coordination properties.
Azanide complexes: Other azanide-containing compounds with varying metal centers.
Uniqueness: Azanide;cobalt;pyridine-2-carbonylazanide is unique due to its specific combination of ligands and cobalt center, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
51176-01-3 |
|---|---|
Formule moléculaire |
C6H15CoN7O-6 |
Poids moléculaire |
260.16 g/mol |
Nom IUPAC |
azanide;cobalt;pyridine-2-carbonylazanide |
InChI |
InChI=1S/C6H6N2O.Co.5H2N/c7-6(9)5-3-1-2-4-8-5;;;;;;/h1-4H,(H2,7,9);;5*1H2/q;;5*-1/p-1 |
Clé InChI |
PRTVUHWZIGVWNG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=NC(=C1)C(=O)[NH-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



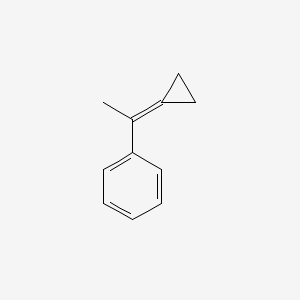
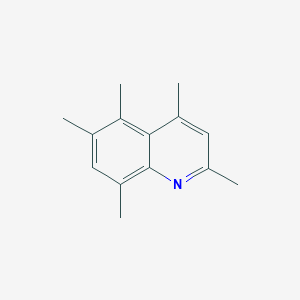


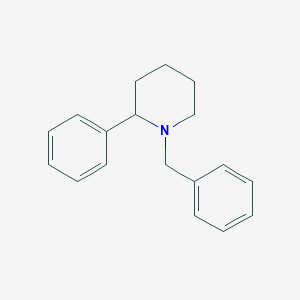
![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
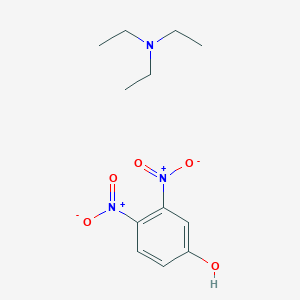
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
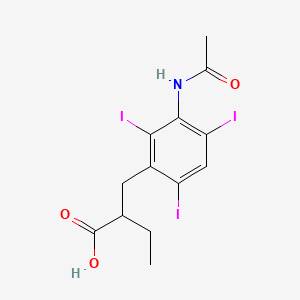
![3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14667400.png)
